molecular formula C9H19NO3 B12633517 Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate

Cat. No.: B12633517
M. Wt: 189.25 g/mol
InChI Key: QSGDDTGFCCTMHB-UHFFFAOYSA-N
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Description

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Preparation Methods

The synthesis of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be achieved through various methods. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is typically carried out at a temperature of 120-160°C for 16-20 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions may involve the replacement of the methoxy group with other functional groups, leading to the formation of different derivatives .

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for the development of drugs. For instance, it has been studied for its anti-gastric cancer activity, showing potential as an intermediate in the synthesis of anti-cancer agents . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies in organic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer activity, the compound may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and the type of cancer cells being studied .

Comparison with Similar Compounds

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be compared with other similar esters, such as ethyl acetate, ethyl propanoate, and ethyl benzoate. While these compounds share a common ester functional group, they differ in their alkyl or aryl substituents, which can significantly affect their chemical properties and applications. For example, ethyl acetate is commonly used as a solvent, while ethyl benzoate is used in perfumes and flavorings .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 3-(1-methoxypropan-2-ylamino)propanoate

InChI

InChI=1S/C9H19NO3/c1-4-13-9(11)5-6-10-8(2)7-12-3/h8,10H,4-7H2,1-3H3

InChI Key

QSGDDTGFCCTMHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(C)COC

Origin of Product

United States

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